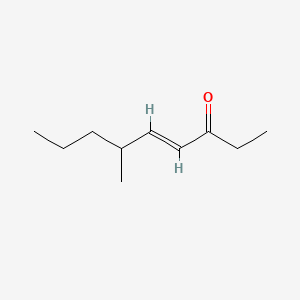

6-Methylnon-4-en-3-one

Description

Significance and Research Context of 6-Methylnon-4-en-3-one

The primary significance of this compound in academic research is rooted in the field of chemical ecology, particularly as a semiochemical. Semiochemicals are chemical substances that carry information between organisms. In this context, this compound is studied for its potential role as a pheromone, a chemical signal that triggers a natural response in another member of the same species.

Research has focused on its potential as an attractant or repellent in pest management strategies. ontosight.ai The ability to synthesize this compound allows for detailed investigation into its biological activity and potential applications in agriculture and public health. ontosight.aifrontiersin.org By understanding the chemical signals that insects use for communication, such as mating and host selection, researchers can develop targeted and sustainable methods for pest control. frontiersin.orgrothamsted.ac.uk This approach is a cornerstone of integrated pest management, which seeks to minimize reliance on broad-spectrum pesticides. mdpi.com

The study of this compound also contributes to a broader understanding of the structure-activity relationships of pheromones. By creating and testing different isomers and related molecules, scientists can determine which molecular features are crucial for recognition by insect receptors. This provides fundamental insights into the mechanisms of olfaction and the evolution of chemical communication. rothamsted.ac.uk

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| Boiling Point | 216.5°C at 760 mmHg |

| Flash Point | 90.9°C |

| Density | 0.835 g/cm³ |

Data sourced from available chemical databases. lookchem.com

Historical Perspectives and Evolution of Research on Related Ketone Compounds

The investigation of ketones as chemical messengers has a rich history within the field of chemical ecology. Ketones are a common class of organic compounds that are frequently utilized by insects and other organisms as pheromones. mdpi.comoup.com Early research in the mid-20th century laid the groundwork for identifying these compounds and understanding their role in mediating interactions between organisms. frontiersin.org

Historically, the identification of pheromones was a laborious process that involved extracting and analyzing minute quantities of chemicals from large numbers of insects. rothamsted.ac.uk The development of analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) was instrumental in advancing this field. rothamsted.ac.ukfrontiersin.org These methods allowed for the separation and identification of individual components within complex chemical mixtures.

As synthetic organic chemistry progressed, so did the ability to produce these ketone compounds in the laboratory. rsc.org This was a critical development, as it enabled researchers to confirm the biological activity of naturally occurring pheromones and to produce them in sufficient quantities for further study and practical application. The synthesis of various unsaturated ketones has been a continuous area of research, with a focus on developing efficient and stereoselective methods.

For instance, research into the sex pheromone of the soybean stink bug led to the identification of a ketone, (6R,10S)-pallantione, as the first of its kind in the Pentatomidae family. acs.orgresearchgate.net Similarly, studies on garter snakes have revealed that their sexual attractiveness pheromone is composed of a series of saturated and unsaturated methyl ketones. hawaii.edu These historical studies on a diverse range of species have built a broad understanding of the importance of ketones in chemical communication.

Current Research Frontiers and Emerging Interests in this compound

Current research on this compound and related ketone pheromones is pushing into new and exciting territories. A major frontier is the elucidation of the biosynthetic pathways of these compounds within the organisms that produce them. Understanding the enzymatic machinery responsible for creating these specific molecules could open up novel avenues for pest management.

Another significant area of interest is the neurobiological basis of pheromone perception. Scientists are working to identify the specific olfactory receptors that bind to compounds like this compound and to trace the neural circuits that process this information and lead to a behavioral response. rothamsted.ac.uk This research often employs advanced techniques like electroantennography (EAG) and single-cell recording to measure the responses of insect antennae to specific chemical stimuli. rothamsted.ac.ukmdpi.com

Furthermore, the ecological context of these chemical signals is a growing area of focus. frontiersin.orgfrontiersin.org Researchers are moving beyond studying single compounds in isolation to investigating how they function as part of a complex chemical landscape. This includes understanding how pheromones interact with other environmental cues, such as plant volatiles, to influence an insect's behavior. frontiersin.org This holistic approach, known as chemical ecology, aims to unravel the intricate web of chemical interactions that govern ecosystems. frontiersin.orgthieme-connect.com

The development of novel and more effective pest management tools remains a key driver of this research. mdpi.com This includes the design of improved pheromone lures and the exploration of how modifications to chemical cues can disrupt pest behavior. mdpi.com As our understanding of the chemical world of insects deepens, so too will our ability to develop innovative and environmentally sound strategies for managing pest populations and conserving beneficial species. frontiersin.orgrothamsted.ac.uk

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (6R,10S)-Pallantione |

Structure

3D Structure

Properties

CAS No. |

93919-88-1 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(E)-6-methylnon-4-en-3-one |

InChI |

InChI=1S/C10H18O/c1-4-6-9(3)7-8-10(11)5-2/h7-9H,4-6H2,1-3H3/b8-7+ |

InChI Key |

JBOKYJTTWHKTAU-BQYQJAHWSA-N |

Isomeric SMILES |

CCCC(C)/C=C/C(=O)CC |

Canonical SMILES |

CCCC(C)C=CC(=O)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methylnon 4 En 3 One and Its Structural Analogues

Established Chemical Synthesis Routes to 6-Methylnon-4-en-3-one

The construction of the this compound backbone can be achieved through several established synthetic pathways. These routes often involve the formation of a key precursor alcohol or ester, followed by manipulation of functional groups to yield the desired enone.

Oxidation Reactions of Precursor Alcohols

A common and effective strategy for the synthesis of ketones involves the oxidation of a corresponding secondary alcohol. In the context of this compound, the precursor alcohol, 6-methylnon-4-en-3-ol, can be oxidized to the target ketone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium chlorochromate (PCC) and the Jones reagent (chromic acid in acetone). Milder, non-chromium-based methods like the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, or the Dess-Martin periodinane (DMP) oxidation, are also highly effective and often preferred to avoid the toxicity associated with chromium. masterorganicchemistry.com

The general scheme for this approach is as follows:

Figure 1: General scheme for the oxidation of 6-methylnon-4-en-3-ol.

Figure 1: General scheme for the oxidation of 6-methylnon-4-en-3-ol.The precursor alcohol, 6-methylnon-4-en-3-ol, can be synthesized through various methods, including the addition of an appropriate organometallic reagent, such as an ethyl Grignard reagent (ethylmagnesium bromide), to the corresponding aldehyde, 4-methylhept-2-enal.

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild, selective for primary alcohols to aldehydes | Chromium-based, toxic |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature | Strong oxidant, readily available | Not selective, harsh conditions, toxic |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, low temperature (-78 °C) | Mild, high yields, avoids heavy metals | Requires low temperatures, can have unpleasant odor |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral conditions, high yields | Reagent is shock-sensitive |

Table 1: Comparison of Common Oxidation Reagents for Secondary Alcohols.

Reduction Strategies from Ester Precursors

While the direct reduction of an ester to a ketone is challenging due to the high reactivity of the intermediate aldehyde, certain methodologies allow for this transformation. One approach involves the use of specific reducing agents at low temperatures to control the reduction at the aldehyde stage, which is then trapped or immediately reacted.

A more controlled method involves the conversion of the ester, for example, ethyl 6-methylnon-4-enoate, into a Weinreb amide. The Weinreb amide, upon reaction with an organometallic reagent like ethylmagnesium bromide, forms a stable tetrahedral intermediate that resists further reduction. Subsequent acidic workup then liberates the desired ketone.

Alternatively, the ester can be reduced to the corresponding alcohol, 6-methylnon-4-en-3-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄), followed by oxidation as described in the previous section.

Targeted Introduction of Alkene and Methyl Functionalities

The synthesis of the specific constitutional isomer this compound requires precise placement of the alkene and methyl groups. A powerful strategy for constructing β,γ-unsaturated ketones involves the coupling of an acyl halide with an appropriate organometallic reagent.

For instance, a copper-catalyzed reaction between an acyl fluoride and a 1,3-butadienyl silane can be employed to generate β,γ-unsaturated ketones. nih.gov In a hypothetical synthesis of this compound, propionyl fluoride could be reacted with a silyl-substituted diene derived from 3-methyl-1-hexene. The nature of the silyl group on the diene can influence the stereoselectivity of the reaction, offering a pathway to either the (Z)- or (E)-isomer of the target molecule. nih.gov

Another approach involves the α-vinylation of a ketone enolate. For example, the enolate of 3-hexanone could be reacted with a vinylating agent that introduces the 2-methylpropylidene fragment, although controlling the regioselectivity of the enolate formation can be a challenge.

Stereoselective Synthesis of this compound Isomers

The presence of a stereocenter at the 6-position and a double bond at the 4-position means that this compound can exist as different stereoisomers (enantiomers and diastereomers). The development of synthetic methods that control the formation of these isomers is a significant area of research.

Diastereoselective and Enantioselective Approaches

The synthesis of enantioenriched β,γ-unsaturated ketones with a stereocenter at the γ-position, such as in this compound, presents a synthetic challenge. One effective strategy is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. wikipedia.org

For example, a chiral auxiliary can be attached to a precursor molecule to direct the diastereoselective alkylation of an enolate. york.ac.uk In the context of this compound, a chiral imide enolate could be alkylated with a suitable electrophile to introduce the methyl group at the 6-position with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantioenriched product. york.ac.uk

Enantioselective catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. For instance, asymmetric conjugate addition reactions to α,β-unsaturated ketones can be used to create a stereocenter at the β-position. While this compound is a β,γ-unsaturated ketone, related strategies involving enantioselective allylic alkylation or other catalytic C-C bond-forming reactions could be adapted to establish the chiral center at the 6-position.

Asymmetric Induction in Carbon-Carbon Bond Formation

Asymmetric induction in the formation of the carbon-carbon bonds that establish the stereocenter is a key strategy for the synthesis of chiral isomers of this compound. This can be achieved through various methods, including the use of chiral reagents, catalysts, or substrates.

One powerful approach is the asymmetric addition of organometallic reagents to carbonyl compounds. For instance, the enantioselective addition of a Grignard reagent to an aldehyde in the presence of a chiral ligand can produce a chiral secondary alcohol. This alcohol can then be oxidized to the corresponding chiral ketone. In a synthesis of a specific enantiomer of this compound, a chiral ligand could be used to direct the addition of an ethyl Grignard reagent to 4-methylhept-2-enal, leading to an enantioenriched 6-methylnon-4-en-3-ol, which can then be oxidized.

Furthermore, asymmetric conjugate addition reactions, often catalyzed by chiral organocatalysts or metal complexes, provide a powerful tool for creating stereocenters. While typically applied to α,β-unsaturated systems, modifications of this approach could potentially be used to introduce the methyl group at the 6-position in a stereocontrolled manner. mdpi.com

| Method | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Stoichiometric use of the auxiliary, high diastereoselectivity, requires attachment and removal steps. |

| Enantioselective Catalysis | A chiral catalyst is used in substoichiometric amounts to favor the formation of one enantiomer. | High atom economy, catalytic, requires development of specific catalysts. |

| Asymmetric Grignard Addition | A chiral ligand is used to control the stereochemical outcome of the addition of a Grignard reagent to a carbonyl. | Can produce chiral alcohols which are precursors to chiral ketones. |

Table 2: Overview of Stereoselective Synthesis Strategies.

Enzymatic Resolution for Chiral Precursors

The synthesis of enantiomerically pure this compound relies on the availability of chiral precursors, which can be efficiently obtained through enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For instance, a common strategy involves the resolution of a racemic secondary alcohol, a key intermediate for the chiral center at C6.

Lipases, such as Candida antarctica lipase B (CAL-B), are widely employed for the stereoselective acylation of racemic alcohols. nih.govresearchgate.net In a typical procedure, a racemic alcohol precursor to the C6 methyl group is subjected to acylation with an acyl donor. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) to form an ester, leaving the (S)-enantiomer as an unreacted alcohol. These two compounds, the ester and the alcohol, can then be separated by standard chromatographic techniques. The resolved alcohol can be oxidized to the corresponding ketone, and subsequent synthetic steps can be employed to construct the rest of the this compound molecule, preserving the stereochemical integrity of the C6 position. The efficiency of such resolutions is often high, yielding products with excellent enantiomeric excess (ee). researchgate.net

The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity. The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be optimized by screening various reaction conditions. nih.gov This biocatalytic approach offers a greener and more efficient alternative to traditional chiral resolution methods. researchgate.netmdpi.com

Innovative Carbon-Carbon Bond Forming Reactions in this compound Synthesis

The construction of the carbon skeleton of this compound requires precise and efficient carbon-carbon bond-forming reactions. Modern organic synthesis provides several powerful methodologies for this purpose.

Wittig Reaction and its Stereochemical Control

The Wittig reaction is a cornerstone in alkene synthesis and is particularly well-suited for creating the C4=C5 double bond in this compound. nih.govlibretexts.org This reaction involves the coupling of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. To synthesize the target molecule, an appropriate ylide can be reacted with a ketone fragment.

The stereochemical outcome of the Wittig reaction (i.e., the geometry of the resulting double bond) is highly dependent on the nature of the ylide. wikipedia.org

Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically lead to the formation of (Z)-alkenes with high selectivity, especially under salt-free conditions. libretexts.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally yield (E)-alkenes as the major product. wikipedia.org

This predictability allows for precise control over the stereochemistry of the C4=C5 double bond. For the synthesis of a specific isomer of this compound, one would choose the appropriate ylide and carbonyl compound. For example, reacting a stabilized ylide with 2-methylpentanal would favor the (E)-isomer, while a non-stabilized ylide would favor the (Z)-isomer. The Schlosser modification can also be employed to favor the E-alkene when using unstabilized ylides. libretexts.org

| Ylide Type | Substituent (R³) | Typical Aldehyde/Ketone Reactant | Primary Alkene Isomer Formed | Controlling Factors |

|---|---|---|---|---|

| Unstabilized | Alkyl | Aliphatic Aldehyde | (Z)-alkene | Kinetic control, salt-free conditions libretexts.orgwikipedia.org |

| Stabilized | Ester, Ketone | Aromatic or Aliphatic Aldehyde | (E)-alkene | Thermodynamic control wikipedia.org |

| Semi-stabilized | Aryl | Aliphatic Aldehyde | Mixture of (E) and (Z) | Often poor selectivity wikipedia.org |

Michael Addition Strategies for Nonane Backbone Construction

The Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon bonds and can be strategically employed to build the nonane backbone of this compound. masterorganicchemistry.comorganic-chemistry.org This reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). byjus.com

In a potential synthetic route, a Michael donor, such as an enolate derived from a ketone or a related stabilized carbanion, could be added to an α,β-unsaturated ester or ketone. chemistrysteps.com For example, the enolate of a 3-ketoester could be added to an acceptor like 1-hexen-3-one. The choice of Michael donor is critical; donors that form resonance-stabilized carbanions, such as those from malonic esters or β-ketoesters, are particularly effective and tend to give the desired 1,4-adduct in high yield. organic-chemistry.orgchemistrysteps.com The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. byjus.com

| Michael Donor | Michael Acceptor | Resulting Bond Formation | Notes |

|---|---|---|---|

| Diethyl malonate | 1-Hexen-3-one | Forms a C-C bond at the β-carbon of the acceptor | Requires a base like sodium ethoxide for enolate formation. libretexts.org |

| Lithium di(propan-2-yl)cuprate | Ethyl oct-2-enoate | Adds an isopropyl group to the β-position | Organocuprates are excellent for 1,4-addition. |

| Nitromethane | Hept-1-en-3-one | Introduces a nitromethyl group at the β-position | The nitro group can be further transformed. |

Organometallic Reagent Applications

Organometallic reagents are indispensable in modern synthesis for their ability to act as potent carbon nucleophiles, enabling the formation of C-C bonds. libretexts.org Grignard reagents (RMgX) and organocuprates (R₂CuLi), in particular, offer versatile strategies for the synthesis of this compound.

Grignard reagents are known to react with α,β-unsaturated ketones via either 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition (to the β-carbon). libretexts.orgbyjus.com While Grignard reagents alone often favor 1,2-addition, the presence of a catalytic amount of a copper salt (e.g., CuI) can steer the reaction towards the desired 1,4-addition. nih.gov This allows for the introduction of an alkyl or aryl group at the β-position of an enone system. For instance, a suitable Grignard reagent could be added to a precursor like oct-1-en-3-one in the presence of a copper catalyst to form a key intermediate.

Organocuprates, also known as Gilman reagents, are generally softer nucleophiles than Grignard reagents and exhibit a strong preference for 1,4-conjugate addition to α,β-unsaturated ketones. libretexts.org This makes them highly reliable for constructing the carbon framework. An organocuprate could be used to deliver one of the alkyl fragments to an appropriate enone precursor with high regioselectivity. The reaction is typically high-yielding and tolerates a wide range of functional groups. fiveable.me

| Reagent Type | General Formula | Typical Reaction with Enones | Key Advantage |

|---|---|---|---|

| Grignard Reagent | R-MgX | 1,2-addition (can be directed to 1,4 with Cu catalyst) byjus.comwikipedia.orgyoutube.commasterorganicchemistry.commasterorganicchemistry.com | Highly reactive and commercially available. |

| Organocuprate (Gilman) | R₂CuLi | Primarily 1,4-conjugate addition libretexts.org | High selectivity for 1,4-addition, less basic. |

| Organolithium Reagent | R-Li | Primarily 1,2-addition libretexts.orglibretexts.org | Very strong nucleophile and base. |

Derivatization and Functionalization Strategies of this compound

The presence of two distinct functional groups—a ketone and an alkene—in this compound allows for a variety of selective chemical transformations.

Chemoselective Transformations of Ketone and Alkene Moieties

Chemoselectivity is key when modifying a molecule with multiple reactive sites. For an α,β-unsaturated ketone like this compound, it is possible to selectively target either the carbonyl group (1,2-addition) or the carbon-carbon double bond (1,4-addition or conjugate addition).

Selective Reduction of the Ketone: The carbonyl group can be selectively reduced to an allylic alcohol without affecting the double bond. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃), is highly effective for this 1,2-reduction. organic-chemistry.orgwikipedia.org The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting hydride attack at that position over the β-carbon of the alkene. wikipedia.org

Selective Reduction of the Alkene: Conversely, the carbon-carbon double bond can be selectively reduced to yield the corresponding saturated ketone. This can be achieved through various methods, including catalytic hydrogenation with specific catalysts that favor alkene reduction over ketone reduction. Another approach is conjugate reduction using reagents like lithium diorganocuprates followed by protonation, or via a hydroboration/protodeboronation strategy. rsc.org Certain transition metal catalysts, such as those based on rhodium or manganese, have also been developed for the highly chemoselective 1,4-hydrogenation of α,β-unsaturated ketones. acs.orgacs.org

These selective transformations provide access to a range of structural analogues, such as allylic alcohols and saturated ketones, which can be valuable for further synthetic manipulation or biological evaluation.

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| 1,2-Reduction (Ketone to Allylic Alcohol) | NaBH₄, CeCl₃ (Luche Reduction) | 6-Methylnon-4-en-3-ol | organic-chemistry.orgwikipedia.org |

| 1,4-Reduction (Alkene to Alkane) | H₂, Pd/C (under specific conditions) | 6-Methylnonan-3-one | acs.org |

| 1,4-Reduction (Alkene to Alkane) | Copper-catalyzed hydroboration/protodeboronation | 6-Methylnonan-3-one | rsc.org |

| Complete Reduction (Ketone and Alkene) | H₂, Pd/C (harsher conditions) or LiAlH₄ | 6-Methylnonan-3-ol | libretexts.org |

Introduction of Heteroatom-Containing Functional Groups

The introduction of heteroatoms—such as nitrogen, oxygen, sulfur, and halogens—into the framework of this compound and its analogues is a pivotal strategy for modifying their chemical properties and potential applications. Methodologies for incorporating these functional groups often target the α- or β-positions of the α,β-unsaturated ketone system, leveraging the inherent reactivity of the enone moiety. Key synthetic approaches include conjugate addition reactions, electrophilic additions, and organocatalytic methods, which offer pathways to a diverse range of heteroatom-substituted compounds.

One of the most fundamental and widely employed methods for introducing heteroatoms at the β-position of α,β-unsaturated ketones is the Michael addition, or 1,4-conjugate addition. mdpi.compressbooks.pub This reaction involves the addition of a nucleophile to the β-carbon of the enone. A variety of heteroatomic nucleophiles, including amines, thiols, and alcohols, can be utilized in this context. For instance, the reaction of an enone with a primary or secondary amine leads to the formation of β-amino ketones. Similarly, thiols can be added to generate β-thio ketones. These reactions are often catalyzed by a base, which serves to deprotonate the nucleophile and increase its reactivity.

Organocatalysis has emerged as a powerful tool for the enantioselective introduction of heteroatoms into α,β-unsaturated ketones. unipd.it Chiral amines, for example, can catalyze the conjugate addition of various nucleophiles, leading to the formation of chiral products with high enantiomeric excess. This approach is particularly valuable for the synthesis of optically active compounds.

Another strategy for the introduction of heteroatoms involves the aminomethylation of alkenes, which can be adapted for the difunctionalization of enones. rsc.org This methodology allows for the introduction of an aminomethyl fragment and another functional group across the double bond of the enone.

The following table summarizes various synthetic methodologies for the introduction of heteroatom-containing functional groups into enone structures analogous to this compound.

| Methodology | Heteroatom Introduced | Reagents and Conditions | Resulting Functional Group |

| Michael Addition | Nitrogen | Primary/Secondary Amines, Base Catalyst | β-Amino Ketone |

| Michael Addition | Sulfur | Thiols, Base Catalyst | β-Thio Ketone |

| Aza-Michael Addition | Nitrogen | N-nucleophiles (e.g., azides, hydroxylamines) | β-Azido or β-Hydroxylamino Ketone |

| Organocatalytic Conjugate Addition | Nitrogen, Oxygen, Sulfur | Various Nucleophiles, Chiral Organocatalyst | Chiral β-Heteroatom Substituted Ketones |

| Electrophilic Halogenation | Halogen (Cl, Br, I) | N-Halosuccinimide (NCS, NBS, NIS) | α-Halo-α,β-unsaturated Ketone |

| Aziridination | Nitrogen | Aminating agent (e.g., N-methyl-O-tosylhydroxylamine), Cu(OTf)2 catalyst | N-Alkyl Aziridinyl Ketone |

Detailed research findings have demonstrated the versatility of these methods. For example, the direct catalytic aziridination of chalcones, which are structurally related to this compound, has been achieved using a copper(II) triflate catalyst with N-methyl-O-tosylhydroxylamine as the aminating agent. acs.org This reaction proceeds with moderate to excellent diastereoselectivity, affording N-methyl aziridines. acs.org

Furthermore, the development of three-step alkylaminomethylative α,β-difunctionalization of enones provides a route to 2-heteromethyl-4-aminobutan-1-ones with high diastereoselectivity. rsc.org This process involves the initial reaction of the enone with an amine and formaldehyde, followed by treatment with an alkyl halide and subsequent reaction with a nucleophile. rsc.org This method benefits from the use of inexpensive and readily available reagents. rsc.org

The following table presents more specific examples of reaction conditions and outcomes for the introduction of heteroatoms into enone systems.

| Enone Substrate | Reagent(s) | Catalyst/Conditions | Product | Yield |

| Chalcone | N-methyl-O-tosylhydroxylamine | Cu(OTf)2, TFE, rt | N-Methyl Aziridine | Good to Excellent |

| Cyclohex-2-en-1-one | Methylamine | - | 3-(Methylamino)cyclohexan-1-one | Not specified |

| Generic Enone | Amine, Formaldehyde; Alkyl Halide; Nucleophile | Polar Solvent, Heat | 2-Heteromethyl-4-aminobutan-1-one | Good to High |

Mechanistic Organic Chemistry of 6 Methylnon 4 En 3 One Reactions

Reaction Mechanisms Involving the Ketone Functionality

The carbonyl group in 6-Methylnon-4-en-3-one is a primary site for chemical transformations, primarily through nucleophilic addition and reactions involving the adjacent α-protons.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition to α,β-unsaturated ketones like this compound can occur via two main pathways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition). The regioselectivity of the attack is largely governed by the nature of the nucleophile, specifically whether it is a "hard" or "soft" nucleophile.

1,2-Addition (Direct Addition): Hard nucleophiles, characterized by a high charge density and a preference for electrostatic interactions, tend to attack the electrophilic carbonyl carbon directly. This mechanism is favored by strong, highly reactive organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). The reaction proceeds through a tetrahedral intermediate, which is subsequently protonated to yield an allylic alcohol.

Mechanism of 1,2-Addition:

Nucleophilic Attack: The hard nucleophile attacks the partially positive carbonyl carbon.

Intermediate Formation: The π-electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: Subsequent workup with a proton source (e.g., water or dilute acid) protonates the alkoxide to form the final alcohol product.

1,4-Addition (Conjugate Addition or Michael Addition): Soft nucleophiles, which are more polarizable and favor orbital overlap-controlled reactions, preferentially attack the β-carbon of the conjugated system. This is due to the delocalization of electron density, which imparts a partial positive charge on the β-carbon. Common soft nucleophiles include Gilman reagents (lithium diorganocuprates, R₂CuLi), enamines, and enolates. The reaction proceeds through a resonance-stabilized enolate intermediate.

Mechanism of 1,4-Addition:

Nucleophilic Attack: The soft nucleophile adds to the β-carbon of the alkene.

Enolate Formation: The π-electrons of the C=C bond shift to form a new bond between the α-carbon and the carbonyl carbon, and the carbonyl π-electrons move to the oxygen, forming a resonance-stabilized enolate ion.

Protonation/Tautomerization: The enolate intermediate is then protonated, typically at the α-carbon, to yield an enol, which rapidly tautomerizes to the more stable keto form, resulting in a saturated ketone.

| Nucleophile Type | Predominant Mechanism | Product Type |

| Hard (e.g., Grignard, Organolithium) | 1,2-Addition | Allylic Alcohol |

| Soft (e.g., Gilman reagents, Enolates) | 1,4-Addition | Saturated Ketone |

Alpha-Proton Abstraction and Enolate Chemistry

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound are acidic and can be removed by a strong base to form a nucleophilic enolate ion. Due to the unsymmetrical nature of the ketone, two different enolates can potentially be formed: one by deprotonation at the C-2 position and another, a vinylogous enolate, through deprotonation at the γ-carbon (C-6).

The formation of the enolate is a critical step in many carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. The regioselectivity of enolate formation (kinetic vs. thermodynamic control) is a key consideration in synthetic applications. pharmacy180.com

Kinetic Enolate: Formed by the rapid removal of the most accessible, sterically unhindered α-proton, typically using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures. pharmacy180.com

Thermodynamic Enolate: The more stable enolate, usually with a more substituted double bond, is formed under conditions that allow for equilibrium between the possible enolates (weaker base, higher temperature). pharmacy180.com

Once formed, the enolate anion is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, in Sₙ2 reactions to form a new carbon-carbon bond at the α-position. amherst.educhemistrysteps.com

Mechanisms of Reactions at the Alkene Moiety

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the conjugated carbonyl group. This electronic nature dictates its reactivity towards electrophiles and radicals.

Electrophilic Addition Mechanisms

Unlike typical electron-rich alkenes, the double bond in α,β-unsaturated ketones is deactivated towards electrophilic attack. libretexts.org However, reactions with strong electrophiles, such as hydrogen halides (HX), can still occur. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the conjugated system. The nucleophilic halide ion then attacks the β-carbon, leading to the formation of a β-halo ketone after tautomerization of the resulting enol.

Mechanism of Electrophilic Addition of HBr:

Protonation of Carbonyl Oxygen: The oxygen of the carbonyl group is protonated by HBr.

Nucleophilic Attack: The bromide ion attacks the β-carbon.

Enol Formation: The electrons from the C=C double bond shift, and the protonated carbonyl forms an enol.

Tautomerization: The enol tautomerizes to the final β-bromoketone product.

| Reagent | Product | Mechanism Notes |

| HBr | 4-Bromo-6-methylnonan-3-one | Proceeds via a carbocation intermediate stabilized by resonance with the protonated carbonyl group. libretexts.org |

| Cl₂ | 4,5-Dichloro-6-methylnonan-3-one | Can proceed through a chloronium ion intermediate, similar to simple alkenes, but the reaction is generally slower due to the electron-withdrawing nature of the carbonyl group. |

Radical Addition Pathways

Free-radical additions to the alkene moiety of this compound can be initiated by radical initiators (e.g., peroxides) or photochemically. wikipedia.org In the case of the addition of HBr in the presence of peroxides, the regioselectivity is reversed compared to the electrophilic addition (anti-Markovnikov addition). libretexts.org The bromine radical adds to the β-carbon to generate a more stable α-carbonyl radical. This radical then abstracts a hydrogen atom from HBr to give the product and regenerate a bromine radical, continuing the chain reaction. libretexts.org

Mechanism of Radical Addition of HBr:

Initiation: A radical initiator generates a bromine radical from HBr.

Propagation Step 1: The bromine radical adds to the β-carbon of the double bond, forming a resonance-stabilized α-carbonyl radical.

Propagation Step 2: The α-carbonyl radical abstracts a hydrogen atom from another molecule of HBr, forming the product and a new bromine radical.

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.com The alkene moiety of this compound can participate as a dienophile in Diels-Alder reactions. ebsco.commsu.edu As a dienophile, the electron-withdrawing ketone group activates the double bond towards reaction with electron-rich dienes. chemistrysteps.com

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. msu.edu The reaction is typically thermally initiated and proceeds in a single, concerted step, making it highly stereospecific. msu.edu When this compound reacts with a diene like 1,3-butadiene, a substituted cyclohexene (B86901) derivative is formed.

Mechanism of Diels-Alder Reaction: The reaction involves the simultaneous overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile (this compound). The electron-withdrawing nature of the carbonyl group lowers the energy of the LUMO, facilitating the reaction. chemistrysteps.com

| Diene | Dienophile | Product |

| 1,3-Butadiene | This compound | 4-(1-Methylbutyl)-5-propylcyclohex-3-en-1-one |

Computational and Experimental Approaches to Reaction Mechanism Elucidation

Modern mechanistic studies leverage the power of computational chemistry to map out potential energy surfaces and identify key intermediates and transition states. mdpi.com These theoretical insights are then corroborated or refined through experimental investigations. The interplay between theory and experiment is essential for building a robust and accurate picture of a reaction's progress from reactants to products. researchgate.net

Transition State Characterization

The transition state, a fleeting molecular configuration at the peak of the energy barrier, is a critical concept in understanding reaction rates and selectivity. nih.gov Its direct experimental observation is often challenging due to its ephemeral nature. Consequently, computational methods have become indispensable tools for characterizing the geometry, energy, and vibrational frequencies of transition states in reactions of organic molecules like this compound. researchgate.net

Theoretical calculations, such as those based on Density Functional Theory (DFT), allow for the precise location of transition state structures on a potential energy surface. rsc.org These calculations can reveal crucial details about bond breaking and bond formation, providing an atomic-level picture of the reaction pathway. nih.gov For instance, in a hypothetical conjugate addition to this compound, computational modeling could distinguish between different possible transition state geometries, thereby predicting the stereochemical outcome of the reaction.

Experimental techniques can provide indirect evidence to support or challenge computationally predicted transition state structures. Kinetic Isotope Effects (KIEs), for example, measure the change in reaction rate upon isotopic substitution and offer valuable insights into the bonding environment at the transition state. nih.gov By comparing experimentally measured KIEs with those calculated for various theoretical transition state models, chemists can gain confidence in the proposed mechanism.

Table 1: Hypothetical Computational Data for a Nucleophilic Addition Transition State

| Parameter | Value |

| Imaginary Frequency | -350 cm⁻¹ |

| C=O Bond Length | 1.35 Å |

| C-Nucleophile Bond Length | 2.10 Å |

| Relative Energy | +15 kcal/mol |

This table presents hypothetical data for a transition state in a reaction involving this compound, as would be determined through computational chemistry.

Kinetic and Thermodynamic Considerations

The feasibility and rate of a chemical reaction are governed by its thermodynamic and kinetic parameters, respectively. Thermodynamics dictates the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG). Kinetics, on the other hand, is concerned with the height of the energy barrier (activation energy, Ea) that must be overcome for the reaction to proceed.

Computational chemistry provides a powerful means to estimate these crucial parameters. By calculating the energies of reactants, products, and transition states, it is possible to determine the enthalpy (ΔH) and entropy (ΔS) of a reaction, and subsequently the Gibbs free energy. Similarly, the activation energy can be calculated as the energy difference between the reactants and the transition state.

Experimental kinetics studies are essential for validating these theoretical predictions. Techniques such as spectrophotometry or chromatography can be used to monitor the concentration of reactants or products over time, allowing for the determination of the reaction rate constant (k). By measuring the rate constant at different temperatures, the activation energy can be experimentally determined using the Arrhenius equation.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Parameter | Experimental Value | Computational Value |

| Activation Energy (Ea) | 18 kcal/mol | 17.5 kcal/mol |

| Enthalpy of Reaction (ΔH) | -12 kcal/mol | -11.8 kcal/mol |

| Gibbs Free Energy (ΔG) | -10 kcal/mol | -9.5 kcal/mol |

This table illustrates the comparison between hypothetical experimental and computationally derived kinetic and thermodynamic data for a reaction of this compound.

The close agreement between experimental and computational data, as hypothetically shown in the table, would lend strong support to the proposed reaction mechanism. Discrepancies, on the other hand, would prompt a re-evaluation of the theoretical model and potentially lead to new mechanistic insights.

Advanced Analytical Techniques for Structural Characterization and Quantification

High-Resolution Spectroscopic Techniques for 6-Methylnon-4-en-3-one

Spectroscopic methods are indispensable for elucidating the precise molecular structure of this compound. High-resolution techniques offer definitive confirmation of its atomic connectivity, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure and stereochemistry of this compound. The presence of a stereocenter at the C6 position and a double bond between C4 and C5 necessitates advanced NMR experiments to assign the relative and absolute configuration. researchgate.net

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. However, for a complete stereochemical assignment, two-dimensional (2D) NMR techniques are essential.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons throughout the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular framework, including the position of the methyl group and the carbonyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining stereochemistry. It identifies protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY can be used to determine the geometry of the C4=C5 double bond (E or Z configuration) by observing the spatial proximity of the vinylic proton at C4 to the protons at C6. Furthermore, it can help elucidate the preferred conformations around the chiral center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 0.9 (t) | 13.9 |

| C2 | 2.5 (q) | 35.0 |

| C3 (C=O) | - | 200.5 |

| C4 (=CH) | 6.1 (d) | 130.0 |

| C5 (=CH) | 6.8 (dd) | 145.0 |

| C6 (-CH) | 2.2 (m) | 38.0 |

| C7 (-CH₂) | 1.3 (m) | 30.0 |

| C8 (-CH₂) | 1.2 (m) | 22.5 |

| C9 (-CH₃) | 0.9 (t) | 14.0 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. pressbooks.pub The molecule's structure as an α,β-unsaturated ketone gives rise to characteristic absorption bands in the IR spectrum.

The most prominent peaks are associated with the carbonyl (C=O) and alkene (C=C) stretching vibrations. The conjugation between the double bond and the carbonyl group lowers the frequency of the C=O stretch compared to a saturated ketone.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹, characteristic of a conjugated ketone.

C=C Stretch: An absorption of medium intensity is anticipated around 1620-1650 cm⁻¹ due to the carbon-carbon double bond stretch. pressbooks.pub

=C-H Stretch: A peak appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) corresponds to the stretching of the vinylic carbon-hydrogen bonds.

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the aliphatic parts of the molecule. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch (conjugated) | 1670 - 1690 | Strong |

| Alkene (C=C) | Stretch | 1620 - 1650 | Medium |

| Vinylic C-H | Stretch | 3010 - 3100 | Medium |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass (integer mass), HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

This precision allows for the calculation of a unique molecular formula. For this compound, the molecular formula is C₁₀H₁₈O. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass but different exact masses. This confirmation is a fundamental step in structural elucidation.

Table 3: Molecular Formula and Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O |

| Nominal Mass | 154 amu |

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures or natural extracts, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. gla.ac.uk In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. As the separated components exit the column, they enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.

This method offers excellent sensitivity, making it suitable for trace analysis. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for confirmation. diabloanalytical.com The fragmentation pattern for this compound would likely show characteristic losses related to the alkyl chains and potentially a McLafferty rearrangement involving the ketone group.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound, particularly when dealing with non-volatile matrices or when preparative scale isolation is required.

Purity Assessment: Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can be used to assess the purity of a sample by separating the target compound from impurities with different polarities.

Isomer Separation: HPLC can be employed to separate the E and Z isomers of the double bond if they are present in a mixture.

Chiral Separation: Since this compound possesses a chiral center at C6, it exists as a pair of enantiomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the primary method for separating these enantiomers. This separation is crucial for studying the specific biological activities of each enantiomer and for quality control of enantiomerically pure material.

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|

Preparative Chromatography for Scale-Up Purification

The isolation of this compound in high purity and on a larger scale than analytical methods allow is achieved through preparative chromatography. This technique is essential for obtaining sufficient quantities of the compound for further studies, such as detailed structural analysis, sensory evaluation, and use as a reference standard. The primary goal of preparative chromatography is to isolate, purify, and collect the target compound from a mixture. waters.com

Two prominent preparative chromatographic techniques suitable for a volatile ketone like this compound are Preparative High-Performance Liquid Chromatography (Prep HPLC) and Preparative Supercritical Fluid Chromatography (Prep SFC).

Preparative High-Performance Liquid Chromatography (Prep HPLC):

Prep HPLC operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate significant quantities of a compound. thermofisher.com For a moderately polar compound like this compound, a normal-phase or reversed-phase separation strategy can be employed. The choice of stationary and mobile phases is critical for achieving optimal separation from impurities.

Scale-Up Process: The transition from an analytical HPLC method to a preparative one is a systematic process. youtube.com It involves developing a robust analytical separation and then scaling it up by adjusting parameters such as column diameter, flow rate, and sample load while maintaining the separation's resolution. waters.comyoutube.com

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Internal Diameter | 2.1 - 4.6 mm | > 10 mm |

| Particle Size | 1.7 - 5 µm | 5 - 10 µm or larger |

| Flow Rate | 0.2 - 2.0 mL/min | 10 - 100 mL/min or higher |

| Sample Load | µg - low mg | High mg - g |

| Objective | Identification & Quantification | Isolation & Purification |

Preparative Supercritical Fluid Chromatography (Prep SFC):

Prep SFC has emerged as a powerful and "greener" alternative to Prep HPLC, particularly for the purification of volatile and thermally labile compounds. youtube.comnih.gov This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent. youtube.com

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid mobile phases. youtube.com For a volatile compound like this compound, Prep SFC offers significant advantages, including reduced solvent usage and easier, more energy-efficient removal of the mobile phase from the collected fractions. waters.com This is particularly beneficial for preserving the integrity of aroma compounds. shimadzu.com

| Feature | Preparative HPLC | Preparative SFC |

| Primary Mobile Phase | Organic Solvents & Water | Supercritical Carbon Dioxide |

| Solvent Consumption | High | Low |

| Separation Speed | Slower | Faster (3-4 times) youtube.com |

| Operating Temperature | Ambient to Elevated | Near-ambient to moderate |

| Post-purification | Solvent evaporation required | CO2 evaporates, leaving concentrated sample in co-solvent |

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of this compound in complex matrices such as essential oils, food products, and fragrances. springernature.comnih.govnih.gov These techniques provide both separation of the individual components and their structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the components of a mixture are first separated in the gas phase based on their boiling points and interactions with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries. For this compound, GC-MS can provide information on its retention time (for chromatographic identification) and its mass spectrum (for structural confirmation).

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile or thermally sensitive compounds that may be present alongside this compound, LC-MS is a powerful analytical tool. LC-MS couples the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures where derivatization for GC analysis is not desirable. mdpi.com The use of tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS):

For extremely complex mixtures, such as natural essential oils or perfumes, one-dimensional GC-MS may not provide sufficient resolution. sepsolve.com In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. unito.it In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase, providing an orthogonal separation mechanism. chromatographyonline.com

When coupled with a time-of-flight mass spectrometer (TOFMS), which offers high-speed data acquisition and sensitivity, GCxGC-TOFMS becomes an exceptionally powerful tool for the detailed profiling of complex volatile samples. jeolusa.com This technique would be ideal for resolving this compound from isomeric or isobaric interferences in a complex fragrance or flavor matrix and providing high-quality mass spectra for confident identification. sepsolve.comchromatographyonline.com

| Technique | Separation Principle | Detection Principle | Application for this compound |

| GC-MS | Volatility and column interaction | Mass-to-charge ratio of fragments | Quantification and identification in volatile mixtures. |

| LC-MS | Partitioning between mobile and stationary phases | Mass-to-charge ratio of molecular and fragment ions | Analysis in less volatile matrices or with non-volatile components. nih.gov |

| GCxGC-TOFMS | Two independent GC separations | High-speed mass-to-charge ratio analysis | High-resolution separation and identification in highly complex mixtures like essential oils and perfumes. unito.it |

Computational Chemistry and Molecular Modeling Studies of 6 Methylnon 4 En 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There is a notable absence of published studies employing quantum chemical calculations to investigate the electronic structure and reactivity of 6-Methylnon-4-en-3-one.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies detailing the optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), or reactivity descriptors for this compound could be identified.

Ab Initio Calculations for Ground and Excited States

Similarly, a search for ab initio calculations to determine the ground and excited state properties of this compound yielded no specific research.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No literature was found describing the use of molecular dynamics (MD) simulations to explore the conformational landscape or intermolecular interactions of this compound in various environments.

In Silico Analysis of Molecular Interactions and Binding Sites

There are no available in silico studies that analyze the potential molecular interactions or identify putative binding sites of this compound with biological macromolecules or other chemical entities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for analogues of this compound did not return any relevant studies. QSAR studies typically require a dataset of structurally related compounds with measured biological activities, which does not appear to be established for this series of compounds. nih.govnih.gov

Topological Analysis and Hirshfeld Surface Analysis for Intermolecular Forces

No investigations utilizing topological analysis or Hirshfeld surface analysis to decode the intermolecular forces and packing patterns in the crystalline state of this compound have been published. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystals, but its application to this specific compound has not been documented. nih.gov

Due to the lack of specific research, no data tables or detailed findings for the computational and molecular modeling of this compound can be presented at this time. The field remains open for future investigation.

Academic and Industrial Applications of 6 Methylnon 4 En 3 One and Its Analogues

Role as Synthetic Intermediates in Complex Molecule Synthesis

The inherent reactivity of the α,β-unsaturated carbonyl moiety makes compounds like 6-methylnon-4-en-3-one and its analogues valuable intermediates in the construction of more complex molecular architectures. Their utility spans the synthesis of pharmaceuticals and the total synthesis of natural products.

Pharmaceutical Lead Compound and Drug Discovery Intermediates

While specific studies detailing this compound as a direct pharmaceutical lead are not prominent in publicly available literature, the α,β-unsaturated ketone motif is a well-recognized pharmacophore present in numerous bioactive molecules. nih.gov The electrophilic nature of the β-carbon in the enone system allows for Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in medicinal chemistry. This reactivity is crucial for building the carbon skeleton of potential drug candidates.

Analogues of this compound, particularly those with more complex cyclic or aromatic substitutions, have been extensively investigated for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. jopir.innih.gov The cytotoxic properties of some α,β-unsaturated ketones are attributed to their ability to act as Michael acceptors, interacting with biological nucleophiles such as cysteine residues in proteins, thereby modulating enzyme activity. nih.gov This mechanism of action is a key area of investigation in the development of targeted cancer therapies.

Table 1: Selected Bioactive Analogues of α,β-Unsaturated Ketones and Their Therapeutic Areas of Investigation

| Compound Class | Therapeutic Area | Mechanism of Action (where established) |

| Chalcones | Anticancer, Anti-inflammatory | Inhibition of various enzymes, Michael addition with cellular thiols |

| Curcuminoids | Anticancer, Antioxidant | Multiple signaling pathway modulation |

| Aliphatic Enones | Anticancer | Induction of apoptosis, mitochondrial targeting |

This table is illustrative and not exhaustive of all known bioactive α,β-unsaturated ketones.

Building Blocks for Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. α,β-Unsaturated ketones are pivotal building blocks in many synthetic strategies. nih.govrsc.org Their ability to undergo a variety of transformations, including conjugate additions, cycloadditions, and reductions, allows for the stereocontrolled introduction of new functional groups and the construction of intricate ring systems.

For instance, the Robinson annulation, a classic reaction in organic synthesis, utilizes an α,β-unsaturated ketone and a ketone enolate to form a six-membered ring, a common motif in steroids and other terpenoids. While a direct application of this compound in a named total synthesis is not readily found, its structural features make it a suitable substrate for such transformations in principle. The synthesis of many complex natural products relies on the strategic use of enone intermediates to build key structural fragments. acs.org

Applications in Materials Science and Polymer Chemistry

The carbon-carbon double bond in α,β-unsaturated ketones is susceptible to polymerization, opening avenues for their use in materials science.

Precursors for Novel Polymer Architectures

The polymerization of α,β-unsaturated ketones can lead to the formation of polyketones. researchgate.net These polymers can possess unique properties depending on the structure of the monomer unit. While research has often focused on π-expanded or aromatic unsaturated ketones for applications in optics and electronics, aliphatic enones can also be polymerized. nih.govresearchgate.net The resulting aliphatic polyketones could offer properties such as biodegradability or serve as a backbone for further functionalization. rsc.org The methyl and propyl groups on this compound would influence the steric and electronic properties of the resulting polymer, affecting its physical characteristics like solubility and thermal stability.

Integration into Adhesives and Coatings

The reactivity of the enone functionality can be harnessed in the formulation of adhesives and coatings. The double bond can participate in cross-linking reactions, which is a fundamental process in the curing of these materials. While specific data on this compound in this context is scarce, aliphatic ketones and aldehydes are known to be components in some water-based adhesive formulations. researchgate.net The ability of the carbonyl group to engage in hydrogen bonding and the potential for the alkene to undergo radical or other addition reactions suggests that aliphatic enones could be integrated into polymer networks to enhance properties like adhesion and hardness.

Utilization in Chemical Ecology and Pest Management Research

Many insects utilize volatile organic compounds, known as semiochemicals, for communication. Aliphatic ketones are a class of compounds that have been identified as insect pheromones or components of pheromone blends. researchgate.netplantprotection.pl

The structure of an aliphatic ketone, including chain length and the position of the carbonyl group and any unsaturation, is often critical for its biological activity. researchgate.net For example, 2-heptanone (B89624) has been identified as a pheromone in mice. oup.com While there is no direct evidence of this compound acting as a pheromone for a specific species, its structure as an unsaturated aliphatic ketone makes it a compound of interest in chemical ecology research.

Structure-activity relationship studies are crucial in this field to understand how insects perceive and respond to chemical cues. nih.gov Research in this area involves the synthesis of analogues of known pheromones to probe the structural requirements for biological activity. The investigation of compounds like this compound and its isomers could lead to the discovery of new attractants or repellents for use in integrated pest management strategies. These strategies aim to control pest populations in a more environmentally friendly manner than broad-spectrum pesticides.

Table 2: Examples of Aliphatic Ketones with Semiochemical Activity

| Compound | Organism | Type of Semiochemical |

| 2-Heptanone | Mouse | Pheromone |

| 2-Tridecanone | Sinorhizobium meliloti (bacterium) | Surface motility promoter |

| Various aliphatic ketones | CD-1 Mice | Odorants with varying detection thresholds |

This table provides examples of the diverse roles of aliphatic ketones as semiochemicals.

Studies on Semiochemical Properties (Pheromones, Attractants)

There is currently no specific scientific literature identifying this compound as a semiochemical, such as a pheromone or an attractant, for any particular species.

While research into the semiochemical properties of various ketones exists, direct studies on this compound are not available. The investigation of structurally similar compounds can sometimes provide insights into potential bioactivity. However, without specific studies, any role for this compound in chemical communication within or between species remains speculative.

Development of Bio-based Repellents

Detailed studies on the efficacy of this compound as a bio-based repellent are not present in the current body of scientific research. The development of plant-based and nature-inspired repellents is an active area of research, with many compounds being tested for their ability to deter insects and other pests.

Unsaturated ketones and other volatile organic compounds from plant sources are often investigated for their repellent properties. For instance, compounds found in essential oils of plants like citrus species have been explored for their insect-repelling capabilities. kdu.ac.lknih.gov These complex mixtures often contain a variety of chemical constituents, including ketones. However, the specific contribution or potential of this compound in this context has not been individually assessed or reported. Research into natural repellents often focuses on complex extracts or more abundant, readily available compounds. acs.org

Contributions to Fuel Chemistry and Combustion Research

No specific research detailing the contributions of this compound to fuel chemistry or combustion research has been identified. The suitability of a compound as a fuel or fuel additive is determined by a range of physicochemical properties and combustion characteristics, which have not been documented for this particular molecule.

Investigations into Combustion Kinetics and Emissions Profiles

There are no available studies on the combustion kinetics or emissions profiles of this compound. Such research is fundamental to understanding the performance and environmental impact of a potential fuel component.

In the broader context of alternative fuels, research has been conducted on other types of ketones. For example, methyl ketones are being explored as potential biofuels. rsc.org Studies on compounds like cyclopentanone (B42830) blended with diesel have investigated their combustion behavior and emissions, noting changes in ignition delay and emissions of CO, THC, and NOx compared to conventional diesel. combustion-engines.eu However, these findings are specific to the tested compounds and cannot be directly extrapolated to this compound.

Design of Advanced Biofuels

The potential of this compound in the design of advanced biofuels has not been explored in published research. The development of new biofuels often involves the conversion of biomass into a variety of platform chemicals, which can then be upgraded to fuel candidates. researchgate.net While α,β-unsaturated carbonyl compounds are a known class of organic molecules, the specific pathway to and viability of this compound as a biofuel has not been a subject of investigation. wikipedia.org

Research into advanced biofuels is extensive, with a focus on producing molecules that are compatible with existing infrastructure and offer improved performance and environmental benefits. rsc.orgrsc.org The inclusion of any new compound in a biofuel formulation would require comprehensive testing of its properties, which is currently lacking for this compound.

Environmental Fate, Degradation Pathways, and Bioremediation Potential of 6 Methylnon 4 En 3 One

Biodegradation Mechanisms in Environmental Matrices

There is no available research detailing the biodegradation of 6-Methylnon-4-en-3-one.

Microbial Degradation Pathways

Information on specific microbial species or consortia capable of degrading this compound is not present in the public domain. The metabolic pathways that microorganisms might employ to break down this compound have not been documented.

Enzymatic Biotransformations

The specific enzymes involved in the biotransformation of this compound have not been identified or studied. Research on the catalytic activities of enzymes such as oxidoreductases, hydrolases, or transferases in relation to this compound is not available.

Assessment of Environmental Persistence and Half-Life Determination

There are no published studies that assess the environmental persistence of this compound. Data regarding its half-life in various environmental compartments such as soil, water, or sediment is not available.

Factors Influencing Environmental Transformation and Fate

Specific factors influencing the environmental transformation of this compound have not been investigated.

Abiotic Degradation Processes (Photolysis, Hydrolysis)

No data exists on the abiotic degradation of this compound through processes like photolysis (degradation by light) or hydrolysis (reaction with water).

Influence of Environmental Microorganisms and Conditions

The influence of different environmental microorganisms and conditions (e.g., pH, temperature, oxygen availability) on the degradation of this compound has not been the subject of scientific investigation.

Future Research Directions and Translational Impact

Development of Green Chemistry Approaches for 6-Methylnon-4-en-3-one Synthesis

The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods. inspenet.com For this compound, future efforts will likely concentrate on replacing traditional synthesis protocols with greener alternatives that reduce waste, minimize energy consumption, and utilize non-toxic reagents.

Key research avenues include:

Biocatalysis : The use of enzymes or whole-cell microorganisms offers a highly selective and efficient route for producing flavor compounds. nih.govproquest.comsioc-journal.cn Research into applying biocatalysts for the synthesis of this compound could lead to processes that operate under mild conditions and start from natural, renewable substrates. proquest.comcnr.it Lipases and esterases, for example, are already employed in the industrial synthesis of flavor esters and can function in organic solvents without cofactors. proquest.commdpi.com

Aqueous Synthesis : Performing organic reactions in water is a primary goal of green chemistry. acs.org Methodologies like the Claisen-Schmidt condensation, a common route to α,β-unsaturated ketones, are being adapted to aqueous media using green catalysts like choline (B1196258) hydroxide, which eliminates the need for chromatographic separation. acs.org

Catalyst-Free and Metal-Free Systems : There is a growing demand for reactions that proceed without metal catalysts, which can be costly and toxic. rsc.org Recent developments have shown the feasibility of acid-mediated, metal-free hydrosulfonylation of α,β-unsaturated ketones, a strategy that could be adapted for other transformations of this compound. rsc.org Another approach involves using air or oxygen as a clean oxidant with simple imide catalysts to produce α,β-unsaturated ketones from unsaturated hydrocarbons. google.com

Table 1: Promising Green Chemistry Approaches for this compound Synthesis

| Approach | Key Advantages | Potential Application |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable substrates. nih.govcnr.it | Synthesis from natural precursors using isolated enzymes or whole-cell systems. proquest.com |

| Aqueous Synthesis | Eliminates volatile organic solvents, simplifies product isolation. acs.org | Claisen-Schmidt condensation in water using a biodegradable catalyst. acs.org |

| Metal-Free Catalysis | Reduces cost, toxicity, and environmental impact. rsc.org | Acid-mediated addition reactions or oxidation using clean oxidants. rsc.orggoogle.com |

Mechanistic Elucidation of Biological Interactions at a Molecular Level

Understanding how this compound interacts with biological systems at a molecular level is crucial for harnessing its potential applications. As an α,β-unsaturated carbonyl compound, it belongs to a class of chemicals known for their reactivity and biological effects. researchgate.netnih.gov Future research will likely focus on its interactions with proteins and cell membranes to clarify its mechanism of action.

Key areas for investigation include:

Ligand-Receptor Binding : Ketone bodies have been shown to act as signaling molecules by binding to G protein-coupled receptors (GPCRs), such as the hydroxycarboxylic acid receptor 2 (HCAR2). nih.govfrontiersin.orgmdpi.com Investigating whether this compound can bind to and modulate specific receptors is a critical area of future study. Computational tools like molecular dynamics (MD) simulations can be used to model these ligand-receptor interactions and predict binding affinities. digitellinc.com

Membrane Interactions : Given the lipophilic nature of ketones, their mechanism of action may involve non-specific interactions with the lipid bilayers of cell membranes. nih.gov MD simulations and experimental techniques like fluorescence anisotropy can reveal how this compound partitions into membranes and affects their fluidity and organization. nih.gov

Metabolic Pathways : The intracellular metabolism of α,β-unsaturated carbonyls often involves conjugation with glutathione (B108866) (GSH), a key antioxidant. researchgate.net Elucidating the metabolic pathway of this compound, including the identification of reactive metabolites and the enzymes involved, is essential for understanding its biological fate and effects. nih.govfraunhofer.de

Exploration of Novel Catalytic Systems for Selective Transformations

The functional groups of this compound—a carbon-carbon double bond and a carbonyl group—make it a versatile substrate for various chemical transformations. researchgate.net The development of novel catalytic systems that can selectively target one of these groups is a significant area for future research, enabling the synthesis of a wide range of fine chemicals. rsc.orgscispace.comdntb.gov.ua

Promising catalytic strategies include:

Selective Hydrogenation : The selective reduction of either the C=C bond to produce the saturated ketone (6-methylnonan-3-one) or the C=O bond to yield the allylic alcohol is a valuable transformation in the flavor, fragrance, and pharmaceutical industries. researchgate.net While noble metal catalysts are often used, research into more sustainable options, such as non-noble copper-based catalysts, is a key objective. researchgate.net

Asymmetric Catalysis : For creating chiral molecules, asymmetric organocatalytic transfer hydrogenation presents a powerful tool for the enantioselective reduction of the C=C bond in cyclic enones, a technique that could be adapted for acyclic substrates like this compound. princeton.edu

Photocatalysis : Visible-light photocatalysis offers a mild and efficient way to perform selective transformations. Recent work has demonstrated the site-selective amidation of α,β-unsaturated enones at the γ-position, a method that could potentially be applied to this compound to create novel functionalized derivatives. acs.org

Cross-Dehydrogenative Coupling (CDC) : Advanced nickel-catalyzed CDC reactions allow for the direct coupling of aldehydes and alkenes to form skipped enones, showcasing the power of modern catalysis to construct complex molecular scaffolds. acs.org Exploring such C-H activation strategies could lead to novel derivatives of this compound. rsc.org

Table 2: Novel Catalytic Systems for Transforming this compound

| Catalytic System | Transformation | Potential Outcome |

|---|---|---|

| Copper/SiO₂ | Selective Hydrogenation researchgate.net | Synthesis of saturated ketones or allylic alcohols for fragrance applications. |

| Organocatalysis | Asymmetric Transfer Hydrogenation princeton.edu | Enantioselective synthesis of chiral building blocks. |

| Iridium Photocatalyst | Vinylogous Amidation acs.org | Site-selective introduction of nitrogen-containing functional groups. |

| Nickel Catalysis | Cross-Dehydrogenative Coupling acs.org | Formation of new C-C bonds via C-H activation for complex molecule synthesis. |

Application in Advanced Functional Materials and Nanotechnology